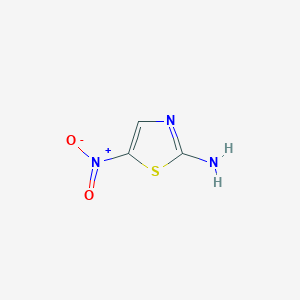

![molecular formula C6H5N3O2 B119028 1H-咪唑并[1,2-b]吡唑-6-羧酸 CAS No. 159181-78-9](/img/structure/B119028.png)

1H-咪唑并[1,2-b]吡唑-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

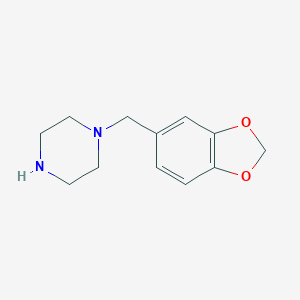

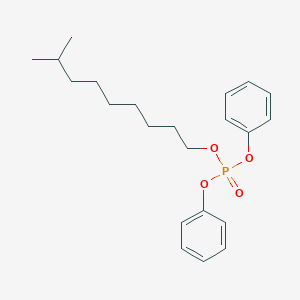

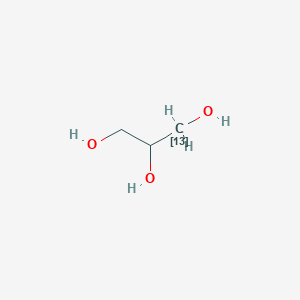

1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a synthetic compound derived from the pyrazole family of heterocyclic compounds. It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid involves several steps. For instance, Ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate was reacted with hydrazine followed by a reaction with nitrous acid to afford 1H-imidazo[1,2-b]pyrazole-7-carbonyl azide .Molecular Structure Analysis

The molecular formula of 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is C6H5N3O2 . The InChI code is 1S/C6H5N3O2/c10-6(11)4-3-5-7-1-2-9(5)8-4/h1-3,8H,(H,10,11) and the canonical SMILES is C1=CN2C(=N1)C=C(N2)C(=O)O .Chemical Reactions Analysis

The chemical reactions involving 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid are complex. For example, the previously optimized conditions for the metalation of the 1H-imidazo[1,2-b]pyrazole scaffold in the 3-position allowed the formation of the nitrile .Physical And Chemical Properties Analysis

The molecular weight of 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is 151.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 70.4 Ų .科学研究应用

Pharmaceutical Applications

The 1H-imidazo[1,2-b]pyrazole scaffold has been used in the synthesis of an isostere of the indolyl drug pruvanserin . Comparative assays between the original drug and the isostere showed that a substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media .

Material Science Applications

N-heterocyclic scaffolds, such as 1H-imidazo[1,2-b]pyrazoles, are key structural units for material science applications . The study of less common heterocyclic ring systems is of special interest, since new physicochemical properties may be expected from such classes of molecules .

Agrochemical Applications

1H-imidazo[1,2-b]pyrazoles are also important in agrochemical applications . The diverse and very useful bioactivities of such molecules have attracted much attention .

Optoelectronic Devices

This class of aromatic heterocycles has great potential in several research areas, including optoelectronic devices . Many promising innovations have been reported in different technological applications .

Sensors

1H-imidazo[1,2-b]pyrazoles have been used in the development of sensors . Their unique properties make them suitable for this application .

Anti-cancer Drugs

1H-imidazo[1,2-b]pyrazoles have shown potential in the development of anti-cancer drugs . Their diverse and very useful bioactivities make them a promising candidate for this application .

Emitters for Confocal Microscopy and Imaging

1H-imidazo[1,2-b]pyrazoles have been used as emitters for confocal microscopy and imaging . Their unique properties make them suitable for this application .

Antimicrobial Agents

1H-imidazo[1,2-b]pyrazoles have shown potential as antimicrobial agents . Their diverse and very useful bioactivities make them a promising candidate for this application .

作用机制

Target of Action

Similar compounds have shown diverse and very useful bioactivities, such as antimicrobial, anticancer, and anti-inflammatory effects .

Mode of Action

It’s known that the compound can be selectively functionalized using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases . This functionalization can lead to various interactions with its targets and subsequent changes .

Biochemical Pathways

Similar compounds have been shown to affect various pathways related to their bioactivities .

Pharmacokinetics

A similar compound, when used as an isostere of the indolyl drug pruvanserin, showed significantly improved solubility in aqueous media . This suggests that 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid may also have favorable pharmacokinetic properties.

Action Environment

It’s known that the physicochemical properties of similar compounds can be influenced by environmental factors .

属性

IUPAC Name |

5H-imidazo[1,2-b]pyrazole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c10-6(11)4-3-5-7-1-2-9(5)8-4/h1-3,8H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMZDDNTQKFTLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=N1)C=C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434057 |

Source

|

| Record name | 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-imidazo[1,2-b]pyrazole-6-carboxylic acid | |

CAS RN |

159181-78-9 |

Source

|

| Record name | 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

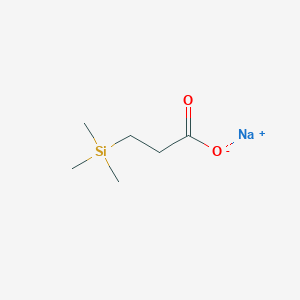

![2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B118980.png)